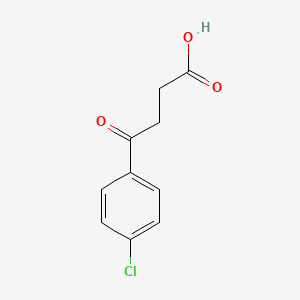

3-(4-Chlorobenzoyl)propionic acid

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5137. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-(4-chlorophenyl)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO3/c11-8-3-1-7(2-4-8)9(12)5-6-10(13)14/h1-4H,5-6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHVASTJJVAYFPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CCC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30192902 | |

| Record name | 3-(4-Chlorobenzoyl)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30192902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3984-34-7 | |

| Record name | 3-(4-Chlorobenzoyl)propionic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3984-34-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Chlorobenzoyl)propionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003984347 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3984-34-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5137 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(4-Chlorobenzoyl)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30192902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-chlorobenzoyl)propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.481 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(4-Chlorobenzoyl)propionic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DBX7DG4X3P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 3 4 Chlorobenzoyl Propionic Acid

Classic Organic Synthesis Routes

The Friedel-Crafts acylation is a cornerstone method for attaching an acyl group to an aromatic ring. This reaction is fundamental to synthesizing 3-(4-Chlorobenzoyl)propionic acid by forming the key bond between the chlorobenzene ring and the propionic acid backbone. nih.gov

A primary and direct route to this compound involves the electrophilic acylation of chlorobenzene with succinic anhydride. In this reaction, the succinic anhydride acts as the acylating agent, which, upon reaction, opens its ring structure to form a new carbon-carbon bond with the chlorobenzene molecule. The reaction is typically performed in the presence of a strong Lewis acid catalyst.

An analogous, well-documented procedure involves the acylation of bromobenzene with succinic anhydride, which provides a reliable model for this synthesis. orgsyn.org The procedure requires careful control of reaction conditions to ensure high yield and regioselectivity, favoring the para-substituted product due to the directing effects of the chlorine atom on the benzene (B151609) ring. orgsyn.org The reaction is generally conducted at low temperatures over an extended period to prevent side reactions and the formation of isomers. orgsyn.org

The success of the Friedel-Crafts acylation hinges on the choice of catalyst and the optimization of reaction conditions.

Conventional Catalyst Systems: Traditionally, strong Lewis acids are used as catalysts, often in stoichiometric or greater amounts. chemistryjournals.net Aluminum chloride (AlCl₃) is the most common catalyst for this transformation. orgsyn.orggoogle.com Other conventional Lewis acids include iron(III) chloride (FeCl₃), boron trifluoride (BF₃), zinc chloride (ZnCl₂), and titanium tetrachloride (TiCl₄). nih.govgoogle.com These catalysts activate the acylating agent (succinic anhydride), making it more electrophilic and susceptible to attack by the chlorobenzene ring. The reaction can be carried out in a solvent such as dichlorobenzene or 1,2-dichloroethane, or by using the aromatic reactant, chlorobenzene, in excess as the solvent. google.com

Modern Catalyst Systems and Optimization: Research has focused on developing more efficient and environmentally benign catalyst systems that can be used in smaller, truly catalytic amounts. Key findings include:

Metal Triflates: Lanthanide and other metal triflates (OTf) have emerged as highly effective catalysts. For instance, hafnium (IV) triflate (Hf(OTf)₄) and ytterbium (III) triflate (Yb(OTf)₃) have been shown to successfully catalyze Friedel-Crafts acylations, with some systems achieving excellent yields. chemistryjournals.net

Iron Catalysis: Iron(III) chloride hexahydrate has been demonstrated as a cost-effective, robust, and water-tolerant catalyst for acylations, particularly when used in ionic liquids. beilstein-journals.org This system avoids the need for strictly anhydrous conditions often required for traditional Lewis acids like AlCl₃. beilstein-journals.org

Optimization studies have shown that reaction parameters significantly impact yield and purity. For the AlCl₃-catalyzed reaction of aryl systems with succinic anhydride, maintaining a low temperature (e.g., 0°C) followed by a long reaction time (e.g., 96 hours) at room temperature can provide high yields (up to 94%) and complete para-regioselectivity, avoiding the formation of ortho isomers that can occur at elevated temperatures. orgsyn.org

| Catalyst System | Key Features/Findings | Source |

|---|---|---|

| Aluminum Chloride (AlCl₃) | Conventional, potent Lewis acid; often used in stoichiometric amounts. Low-temperature, extended-time conditions improve yield and regioselectivity. | orgsyn.org |

| Iron(III) Chloride Hexahydrate (FeCl₃·6H₂O) | Cost-effective and water-tolerant catalyst. Shows good performance in ionic liquid media. | beilstein-journals.org |

| Hafnium (IV) Triflate (Hf(OTf)₄) | Efficiently catalyzes acylation with acid anhydrides. Its activity can be enhanced with additives like trifluoromethanesulfonic acid (TfOH). | chemistryjournals.net |

| Ytterbium (III) Triflate (Yb(OTf)₃) | Reported to give excellent yields (e.g., 93%) in the acylation of substituted benzenes. | chemistryjournals.net |

| Copper (II) Triflate (Cu(OTf)₂) | Found to be an efficient catalyst for acylation in ionic liquids, offering high conversion and regioselectivity. | chemistryjournals.net |

This approach involves activating a carboxylic acid to facilitate an attack by a nucleophile. One such strategy involves the condensation of two different carboxylic acids. For example, a related compound, m-chloropropiophenone, was synthesized by the condensation of m-chlorobenzoic acid and propionic acid using a composite catalyst of iron and manganese dioxide at high temperatures. researchgate.net This method proceeds through condensation followed by a decarboxylation step to yield the final ketone. researchgate.net

A more refined method for forming an amide bond, which follows the same principle of nucleophilic acyl substitution, uses modern condensing agents. In a related synthesis, 3-nitro-4-chlorobenzoic acid was activated using N,N'-diisopropylcarbodiimide (DIC) as the condensing agent and 1-hydroxybenzotriazole (HOBt) as an activator. google.com The activated intermediate readily reacts with an aniline nucleophile. This approach simplifies the procedure and can significantly increase the reaction yield to as high as 95%. google.com This strategy could theoretically be adapted to form this compound by using an appropriate carbon nucleophile in place of the aniline.

A conceptual nucleophilic acylation strategy involves the reaction of an activated derivative of 4-chlorobenzoic acid, such as 4-chlorobenzoyl chloride, with an amine. While direct synthesis of this compound using this method is not prominently documented, the underlying chemistry involves the nucleophilic attack of an amine on the electrophilic carbonyl carbon of the benzoyl chloride.

In this theoretical pathway, the amino group of a molecule like β-alanine would act as the nucleophile. The reaction would result in the formation of an amide bond, leading to N-(4-chlorobenzoyl)-β-alanine. Although this product is not the target molecule, subsequent chemical modifications would be necessary to convert the amide linkage and the existing carboxylic acid group of the β-alanine moiety into the desired keto-acid structure of this compound. β-Alanine is the only naturally occurring β-amino acid and is a versatile building block in chemical synthesis. nih.gov

Esterification and Hydrolysis Pathways

The carboxylic acid functional group in this compound allows it to readily undergo esterification. cymitquimica.com This reaction typically involves heating the carboxylic acid with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid or dry hydrogen chloride gas. chemguide.co.uk This process, known as Fischer esterification, is an equilibrium reaction. masterorganicchemistry.com To favor the formation of the ester, the alcohol is often used in large excess as the solvent. masterorganicchemistry.com

A specific example is the synthesis of methyl 3-(4-chlorobenzoyl)propionate. This is achieved by reacting this compound with dry methanol in the presence of thionyl chloride at 0°C, followed by refluxing the mixture for 2 hours. This method yields the methyl ester as a colorless oil with a high yield of 97%. prepchem.com

The reverse reaction, hydrolysis, can also be achieved. Esters of this compound can be hydrolyzed back to the parent carboxylic acid and the corresponding alcohol. This process is often facilitated by the presence of esterases, which are enzymes found in various mammalian tissues. europa.eu The hydrolysis of similar ester structures, such as parabens (esters of 4-hydroxybenzoic acid), has been observed to occur rapidly. nih.gov For instance, the hydrolysis of ethyl propionate is expected to be rapid, breaking it down into ethanol and propionic acid. europa.eu

Advanced Synthetic Modifications and Derivatization

Further chemical modifications of this compound lead to a variety of derivatives with potential applications in different fields of chemistry.

Synthesis of Halogenated Derivatives

The alkyl chain of this compound can be halogenated, for example, through bromination. The synthesis of 3-bromo-3-(4-chlorobenzoyl)propionic acid is accomplished by adding bromine dropwise to a solution of this compound in ethyl ether. prepchem.com The subsequent removal of the solvent yields the desired brominated product. prepchem.com This method of side-chain bromination is a known strategy for alkylated benzenes, often employing N-bromosuccinimide (NBS) or molecular bromine as the brominating agent. google.com

Amination and Amide Linkage Formation

The carboxylic acid group of this compound is a key site for amination and the formation of amide linkages, leading to a diverse range of derivatives. cymitquimica.com

N-acylated propanoic acids can be synthesized from derivatives of this compound. For instance, the synthesis of N-acyl hydrazine derivatives of a similar structure, 3-(4,5-diphenyl-1,3-oxazol-2-yl) propionic acid, involves the initial formation of a key intermediate N-acyl hydrazine. This intermediate is then coupled with various aromatic aldehydes. orientjchem.org

One-pot synthesis provides an efficient route to amide derivatives. These multi-component reactions combine several reactants in a single vessel to form complex products in a single step, which can be more efficient than traditional multi-step syntheses. nih.gov For example, a one-pot, three-component reaction of an aldehyde, a compound with an active methylene group, and an amide can be used to synthesize 3-amido-alkyl-4-hydroxycoumarin derivatives. lew.ro A similar one-pot approach involving sequential esterification, substitution, and cycloaddition has been used to create 1,2,3-triazole-fused oxazinones from propargyl alcohols, chloroacetyl chloride, and sodium azide, highlighting the versatility of one-pot procedures in generating complex heterocyclic structures. researchgate.netbohrium.com

Formation of Heterocyclic Systems from this compound

This compound is a versatile precursor in the synthesis of various heterocyclic compounds. nih.gov Its chemical structure allows for the construction of diverse ring systems, which are significant in medicinal and materials chemistry.

Pyrrolone and Butenolide Synthesis

The synthesis of butenolides, specifically 2-arylidene-4-(4-chlorophenyl)but-3-en-4-olides, can be achieved from this compound. tandfonline.com This reaction is carried out by reacting the acid with various aromatic aldehydes in the presence of triethylamine and acetic anhydride, following a modified Perkin reaction. tandfonline.com

These butenolide derivatives can then be converted into pyrrolones. tandfonline.com The reaction of the butenolides with dry ammonia gas in absolute ethanol yields 3-arylidene-5-(4-chlorophenyl)-2(3H)-pyrrolones. tandfonline.com Alternatively, reacting the butenolides with benzylamine in dry benzene produces γ-ketobenzylamides, which upon lactamization with 6N HCl, form 3-arylidene-5-(4-chlorophenyl)-1-benzyl-2(3H)-pyrrolones. tandfonline.com

A study detailed the synthesis of a series of 3-arylidene-5-(naphthalene-2-yl)-furan-2(3H)-ones from 3-(substituted aroyl)propionic acid and aromatic aldehydes. researchgate.net These furanones were then reacted with ammonia and benzylamine to create the corresponding pyrrolones and N-benzylpyrrolones. researchgate.net

Table 1: Synthesis of Pyrrolone and Butenolide Derivatives

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| This compound, Aromatic aldehyde | Triethylamine, Acetic anhydride | 2-Arylidene-4-(4-chlorophenyl)but-3-en-4-olide | tandfonline.com |

| 2-Arylidene-4-(4-chlorophenyl)but-3-en-4-olide | Dry ammonia gas, Absolute ethanol | 3-Arylidene-5-(4-chlorophenyl)-2(3H)-pyrrolone | tandfonline.com |

Pyridazinone Formation

While direct synthesis from this compound is not explicitly detailed, the formation of pyridazinone derivatives often involves precursors that can be derived from it. The general structure of 6-(4-substituted phenyl)-3(2H)-pyridazinone derivatives highlights the importance of the substituted phenyl group, which is a key feature of this compound. google.com

Pyrroloimidazole and Pyrrolooxazolidinone Synthesis

The synthesis of complex heterocyclic systems such as pyrroloimidazoles and pyrrolooxazolidinones can potentially utilize intermediates derived from this compound. The versatility of the γ-keto acid structure allows for various cyclization strategies.

Pyrrolobenzothiazolone and Pyrroloquinazolinone Derivatization

Further derivatization leading to more complex fused heterocyclic systems like pyrrolobenzothiazolones and pyrroloquinazolinones can be envisioned. These syntheses would likely involve multi-step reaction sequences starting from the foundational pyrrolone or butenolide structures.

Thiazole-5-Acetic Acid/Ester Synthesis

This compound serves as a starting material for the synthesis of [4-(4-chlorophenyl)-2-methyl-1,3-thiazol-5-yl]acetic acid. chemicalbook.com The synthesis involves the initial bromination of the starting acid to form 3-bromo-3-(4-chlorobenzoyl)propionic acid. prepchem.com This intermediate is then reacted with acetamide, followed by heating, to yield 4-(4-chlorophenyl)-2-methyloxazole-5-acetic acid. prepchem.com Although the provided information leads to an oxazole derivative, similar pathways are common for thiazole synthesis, often by using a thioamide instead of an amide.

Industrial Production Considerations and Process Chemistry

The industrial production of propionic acid and its derivatives is a significant area of chemical manufacturing. nih.gov While specific details on the large-scale production of this compound are not extensively published, general principles of process chemistry for similar compounds apply.

The synthesis typically involves a Friedel-Crafts acylation reaction between chlorobenzene and succinic anhydride. The choice of solvent and catalyst is crucial for optimizing yield and minimizing waste. From a green chemistry perspective, the use of recyclable catalysts and environmentally benign solvents would be a key consideration.

Biotechnological production methods are gaining traction for various organic acids, including propionic acid. redalyc.org Fermentation processes using specific bacterial strains like Propionibacterium are employed. redalyc.org These methods offer a more sustainable alternative to traditional chemical synthesis, although challenges such as product inhibition and the need for cost-effective downstream processing remain. nih.govredalyc.org For a substituted derivative like this compound, a chemo-enzymatic approach could be a potential future direction, combining the selectivity of enzymes with the efficiency of chemical synthesis.

Scalability of Synthetic Routes

The scalability of a synthetic route is a critical factor in the transition from laboratory-scale preparation to industrial production. For this compound, the scalability of the Friedel-Crafts acylation has been a subject of considerable research, focusing on addressing the challenges associated with large-scale operations.

One of the primary challenges in scaling up the Friedel-Crafts acylation is the management of the large quantities of the Lewis acid catalyst, typically aluminum chloride. In laboratory settings, a stoichiometric amount of the catalyst is often used. However, on an industrial scale, this leads to the generation of significant amounts of hazardous waste and complicates the product work-up and purification processes. To mitigate this, research has explored the use of catalytic amounts of Lewis acids or the implementation of recyclable and more environmentally friendly catalysts.

The choice of solvent also plays a crucial role in the scalability of the synthesis. While traditional solvents like nitrobenzene have been used, their toxicity and environmental impact have led to the investigation of greener alternatives. stackexchange.com Solvent-free approaches, such as mechanochemical methods, have shown promise in small-scale experiments, demonstrating the potential for a more sustainable and scalable process by eliminating the need for solvents altogether. nih.gov These solid-state reactions, conducted in a ball mill, can also simplify product isolation and reduce waste streams. nih.gov

Furthermore, the heat management of the exothermic Friedel-Crafts reaction is a significant consideration for scalability. In large reactors, inefficient heat dissipation can lead to side reactions and a decrease in both yield and purity. Therefore, the design of the reactor and the implementation of effective cooling systems are paramount for a successful and safe scale-up.

The table below summarizes key parameters and their implications for the scalability of the Friedel-Crafts synthesis of this compound.

| Parameter | Laboratory Scale Considerations | Industrial Scale Challenges and Solutions |

| Catalyst | Stoichiometric amounts of AlCl₃ are common. | - Use of catalytic amounts of Lewis acids.- Development of reusable and recyclable catalysts (e.g., supported catalysts, ionic liquids). beilstein-journals.org |

| Solvent | Often uses traditional, sometimes hazardous, solvents like nitrobenzene or halogenated hydrocarbons. stackexchange.com | - Use of greener solvents with lower toxicity and environmental impact.- Implementation of solvent-free methods like mechanochemistry. nih.gov |

| Heat Transfer | Heat dissipation is generally manageable in small flasks. | - Efficient reactor design with high surface area to volume ratio.- Advanced cooling systems to control exotherms. |

| Work-up | Aqueous work-up to hydrolyze the catalyst complex is standard. | - Management of large volumes of acidic aqueous waste.- Development of work-up procedures that allow for catalyst recovery and reuse. |

| Material Handling | Manual addition of reagents is common. | - Automated and contained systems for handling hazardous materials like AlCl₃. |

Yield Optimization in Large-Scale Preparations

Optimizing the yield in large-scale preparations of this compound is crucial for the economic viability of the process. Several factors can be manipulated to maximize the product output and minimize the formation of byproducts.

Reaction Conditions: The temperature, reaction time, and the molar ratio of the reactants and catalyst are critical parameters that need to be carefully optimized. For instance, the acylation of bromobenzene with succinic anhydride, a similar reaction, is typically carried out at elevated temperatures. orgsyn.org However, for chlorobenzene, finding the optimal temperature is a balance between achieving a sufficient reaction rate and preventing side reactions such as the formation of isomeric impurities. The reaction time is also optimized to ensure the complete conversion of the starting materials without promoting product degradation.

Catalyst Loading: While stoichiometric amounts of aluminum chloride are often used, research has shown that optimizing the catalyst loading can significantly impact the yield and cost-effectiveness of the process. In some cases, reducing the amount of catalyst can still lead to high yields while minimizing waste and simplifying purification. researchgate.net

Process Intensification: Modern approaches to chemical synthesis, such as process intensification, aim to improve efficiency and yield. This can involve the use of microreactors or continuous flow systems. bme.hu These technologies offer better control over reaction parameters like temperature and mixing, leading to higher yields and purities. For instance, the use of a helical capillary microreactor has been shown to enhance the synthesis of peroxypropionic acid, demonstrating the potential of such technologies for optimizing similar reactions. bme.hu

The following table presents research findings on the optimization of Friedel-Crafts acylation reactions, which can be applied to the synthesis of this compound.

| Optimization Strategy | Key Findings | Potential Impact on Yield |

| Catalyst Optimization | The use of tunable aryl alkyl ionic liquids with an iron(III) chloride hexahydrate catalyst has been shown to be a robust system for Friedel-Crafts acylation, scalable to the gram-scale. beilstein-journals.org | Increased catalyst efficiency and recyclability can lead to higher overall process yield and reduced costs. |

| Solvent-Free Synthesis | Mechanochemical Friedel-Crafts acylation using a ball mill has been demonstrated to be effective, avoiding the use of toxic solvents and simplifying product isolation. nih.gov | Elimination of solvent-related side reactions and losses during work-up can improve the isolated yield. |

| Process Intensification | Continuous flow synthesis in microreactors allows for precise control of reaction conditions, leading to higher conversions and selectivities. bme.hu | Improved control over exotherms and mixing can minimize byproduct formation and maximize the yield of the desired product. |

| Reaction Parameter Optimization | Response surface methodology has been used to optimize variables such as catalyst amount and reaction time in Friedel-Crafts acylations, leading to significant improvements in yield. nih.govnih.gov | Systematic optimization of reaction parameters ensures the process operates at its most efficient and highest-yielding point. |

Reactivity and Reaction Mechanisms of 3 4 Chlorobenzoyl Propionic Acid

Carboxylic Acid Functional Group Transformations

The carboxylic acid group (–COOH) is a primary site for nucleophilic acyl substitution reactions, where the hydroxyl group is replaced by another nucleophile. Key transformations include esterification, amidation, and reduction.

Esterification Mechanisms

The conversion of 3-(4-chlorobenzoyl)propionic acid to its corresponding ester is most commonly achieved through Fischer esterification. wvu.edunumberanalytics.com This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or dry hydrogen chloride (HCl). byjus.comathabascau.ca The reaction is an equilibrium process, and to favor the formation of the ester, the alcohol is often used in excess, or the water generated during the reaction is removed. libretexts.org

The mechanism of Fischer esterification proceeds through several key steps: byjus.comlibretexts.orgmasterorganicchemistry.com

Protonation of the Carbonyl Oxygen : The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon. youtube.com This activation step makes the carbonyl group more susceptible to nucleophilic attack.

Nucleophilic Attack by Alcohol : A molecule of the alcohol, acting as a nucleophile, attacks the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate. byjus.comyoutube.com

Proton Transfer : A proton is transferred from the oxonium ion of the attacking alcohol to one of the hydroxyl groups. This converts the hydroxyl group into a better leaving group (water). masterorganicchemistry.com

Elimination of Water : The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl double bond. This yields a protonated ester.

Deprotonation : The protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to give the final ester product and regenerate the acid catalyst. byjus.comlibretexts.org

The general reaction is summarized in the table below.

| Reactants | Catalyst | Product | Byproduct |

| This compound, Alcohol (e.g., Methanol, Ethanol) | Strong Acid (e.g., H₂SO₄) | Corresponding Ester (e.g., Methyl 3-(4-chlorobenzoyl)propionate) | Water |

Amidation and Peptide Coupling Analogs

The carboxylic acid moiety of this compound can be converted into an amide by reaction with a primary or secondary amine. libretexts.org While direct reaction is possible by heating the components, the process is often inefficient. More commonly, the carboxylic acid is first "activated" using a coupling reagent. nih.govuni-kiel.de This enhances the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by the amine.

The general mechanism for amidation using coupling reagents involves: nih.gov

Activation of the Carboxylic Acid : The coupling reagent reacts with the carboxylic acid to form a highly reactive intermediate, such as an active ester or an acylphosphonium salt.

Nucleophilic Attack by Amine : The amine attacks the activated carbonyl intermediate.

Formation of Amide : The tetrahedral intermediate formed collapses, eliminating the activated leaving group (derived from the coupling reagent) and forming the stable amide bond.

A variety of coupling reagents are available, each with its own specific characteristics. sigmaaldrich.combachem.com

| Coupling Reagent Class | Example Reagents | Reactive Intermediate |

| Carbodiimides | Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC) | O-acylisourea |

| Phosphonium Salts | BOP, PyBOP, PyAOP | Acyloxyphosphonium salt |

| Aminium/Uronium Salts | HBTU, HATU, HCTU | Active ester (e.g., OBt, OAt) |

These methods are analogous to peptide bond formation, where the carboxyl group of one amino acid is coupled with the amino group of another. uni-kiel.de The use of additives like 1-hydroxybenzotriazole (HOBt) can suppress side reactions and minimize racemization if chiral amines are used. peptide.com

Reduction Pathways of the Carboxyl Moiety

The carboxylic acid group of this compound can be reduced to a primary alcohol, yielding 4-(4-chlorophenyl)-4-hydroxybutane-1-ol. This transformation requires a strong reducing agent, as weaker agents are generally ineffective against the resonance-stabilized carboxylate anion that forms in the reaction. chemistrysteps.com

Lithium Aluminum Hydride (LiAlH₄) : This is the most common and effective reagent for the reduction of carboxylic acids. chemguide.co.ukyoutube.com The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), followed by an acidic workup. chemguide.co.uk

The mechanism involves the following steps: chemistrysteps.com

Deprotonation : LiAlH₄ is a strong base and first deprotonates the carboxylic acid to form a lithium carboxylate salt and hydrogen gas.

Activation and Hydride Delivery : The aluminum hydride coordinates to the carbonyl oxygen of the carboxylate, activating it for reduction. A hydride ion (H⁻) is then delivered to the carbonyl carbon.

Formation of an Aldehyde Intermediate : The resulting tetrahedral intermediate collapses, eliminating an O-Al species to form an aldehyde. This aldehyde is highly reactive and is immediately reduced further. chemistrysteps.com

Reduction of the Aldehyde : A second equivalent of hydride attacks the aldehyde carbonyl, forming an alkoxide intermediate.

Protonation : During the aqueous or acidic workup, the alkoxide is protonated to yield the primary alcohol.

Borane (BH₃) : Borane (often used as a BH₃·THF complex) is another powerful reagent that can selectively reduce carboxylic acids to primary alcohols, often in the presence of other reducible functional groups like esters or nitro groups. youtube.comrsc.org

It's important to note that milder reducing agents like sodium borohydride (NaBH₄) are generally not strong enough to reduce carboxylic acids. chemistrysteps.com

Ketone Functional Group Reactivity

The ketone carbonyl group (C=O) in this compound is susceptible to nucleophilic addition reactions and can also exhibit reactivity at the adjacent α-carbon positions.

Carbonyl Reduction Mechanisms

The ketone group can be reduced to a secondary alcohol, which would yield 3-(1-hydroxy-1-(4-chlorophenyl)methyl)propionic acid. This reduction can often be achieved selectively in the presence of the carboxylic acid using milder reducing agents.

Sodium Borohydride (NaBH₄) : This is a common and selective reagent for the reduction of ketones and aldehydes. libretexts.orgyoutube.com It is less reactive than LiAlH₄ and typically does not reduce carboxylic acids, esters, or amides. chemistrysteps.com The reaction is usually performed in a protic solvent like methanol or ethanol. libretexts.org

The mechanism for ketone reduction by NaBH₄ is a nucleophilic addition: libretexts.org

Nucleophilic Attack : A hydride ion (H⁻) from the BH₄⁻ complex attacks the electrophilic carbonyl carbon of the ketone.

Formation of Alkoxide : This attack breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a tetracoordinate borate-alkoxide intermediate.

Protonation : The alkoxide is then protonated by the solvent (e.g., methanol or water) during the workup to give the final secondary alcohol product.

The use of NaBH₄ allows for the selective reduction of the ketone in this compound without affecting the carboxylic acid group.

| Reducing Agent | Functional Group Reduced | Product from this compound |

| NaBH₄ | Ketone (selectively) | 3-(1-(4-chlorophenyl)-1-hydroxyethyl)propionic acid |

| LiAlH₄ | Both Ketone and Carboxylic Acid | 4-(4-chlorophenyl)butane-1,4-diol |

Condensation Reactions Involving the Carbonyl Group

The ketone functional group can participate in various condensation reactions. These reactions typically involve the formation of an enol or enolate intermediate, which then acts as a nucleophile. A condensation reaction involves two molecules combining, often with the loss of a small molecule like water. pressbooks.pub

One of the most fundamental condensation reactions for ketones is the aldol condensation . While typically occurring between two carbonyl compounds, an intramolecular version could be envisioned under certain conditions, though it is less likely for this specific substrate due to ring strain. More relevant is its potential to react with another aldehyde or ketone in an intermolecular fashion.

The key steps for such a reaction would be:

Enolate Formation : In the presence of a base, a proton is removed from the α-carbon (the CH₂ group adjacent to the ketone). This forms a resonance-stabilized enolate ion.

Nucleophilic Attack : The enolate anion, a potent carbon nucleophile, can then attack the carbonyl carbon of another electrophilic molecule (e.g., an aldehyde).

Protonation : The resulting alkoxide is protonated to form a β-hydroxy ketone (an aldol addition product).

Dehydration (optional) : If the reaction is heated, the β-hydroxy ketone can undergo dehydration to form an α,β-unsaturated ketone (an aldol condensation product).

The acidity of the α-hydrogens in this compound allows for this type of reactivity, making the ketone group a handle for forming new carbon-carbon bonds.

Aromatic Ring Reactivity and Substituent Effects

The reactivity of the benzene (B151609) ring in this compound towards electrophilic aromatic substitution is influenced by the electronic properties of the attached 3-carboxy-1-oxopropyl group and the chlorine atom.

Halogens, such as the chlorine atom present in this compound, are generally considered deactivating groups in the context of electrophilic aromatic substitution. masterorganicchemistry.comlibretexts.org This deactivation stems from the strong electron-withdrawing inductive effect of the halogen, which reduces the electron density of the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophiles. libretexts.orgmsu.edu

Despite being deactivators, halogens are ortho-, para-directors. uci.edu This directing effect is attributed to the ability of the halogen's lone pair of electrons to participate in resonance, which can help stabilize the carbocation intermediate (arenium ion) formed during the substitution at the ortho and para positions. libretexts.org This resonance stabilization is more significant for the ortho and para intermediates than for the meta intermediate. libretexts.org

| Effect | Description | Impact on Reactivity |

| Inductive Effect | The high electronegativity of chlorine withdraws electron density from the aromatic ring through the sigma bond. | Deactivates the ring, making it less reactive towards electrophiles. msu.edu |

| Resonance Effect | The lone pair of electrons on the chlorine atom can be donated to the aromatic ring through pi-bonding. | Stabilizes the carbocation intermediate at the ortho and para positions. libretexts.org |

The 3-carboxy-1-oxopropyl group attached to the benzene ring is a meta-directing deactivator. The carbonyl group (C=O) within this substituent is strongly electron-withdrawing due to the electronegativity of the oxygen atom. This withdrawal of electron density deactivates the aromatic ring towards electrophilic attack. msu.edu The deactivating nature of this group means that harsher reaction conditions may be required for substitution to occur compared to benzene itself. msu.edu

When considering the combined effects of the chloro and the 3-carboxy-1-oxopropyl substituents, both are deactivating. However, their directing effects are opposing. The chlorine atom directs ortho and para, while the acyl group directs meta. In such cases, the position of further electrophilic substitution can be complex and may result in a mixture of products. The specific outcome would depend on the relative strengths of the directing effects of the two groups and the reaction conditions employed.

A general principle in electrophilic aromatic substitution is that the rate-determining step is the initial attack of the electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate. uci.edumasterorganicchemistry.com The stability of this intermediate determines the preferred position of substitution.

Advanced methodologies for acylation reactions, which are a type of electrophilic aromatic substitution, have been developed to improve yields and regioselectivity. For instance, using low temperatures and extended reaction times for the acylation of aryl systems with succinic anhydride has been shown to provide high yields and complete regioselectivity. orgsyn.org

Biological and Medicinal Chemistry Research Applications of 3 4 Chlorobenzoyl Propionic Acid and Its Derivatives

Enzyme Inhibition Studies

The ability of 3-(4-Chlorobenzoyl)propionic acid and its chemical relatives to interact with and inhibit the function of specific enzymes has been a significant area of research. This inhibition is a key mechanism underlying the therapeutic effects of many nonsteroidal anti-inflammatory drugs (NSAIDs).

Cyclooxygenase (COX) Enzyme Inhibition Research

Cyclooxygenase (COX) enzymes are pivotal in the inflammatory cascade, catalyzing the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain. acs.orgmdpi.comnih.gov The two main isoforms, COX-1 and COX-2, are primary targets for NSAIDs. nih.govnih.govnih.gov

Research has explored the interaction of aryl propionic acid derivatives with COX enzymes. For instance, studies on related compounds like ibuprofen and flurbiprofen have detailed their mechanisms of COX inhibition. acs.orgacs.org Ibuprofen demonstrates competitive and rapidly reversible inhibition, while flurbiprofen exhibits a more complex, time-dependent inhibition. acs.orgacs.org The structural features of these molecules, particularly the propionic acid moiety, are crucial for their interaction with the active site of the COX enzyme. acs.orgacs.org The carboxylate group of these inhibitors typically forms a salt bridge with a key arginine residue (Arg-120) within the COX active site. acs.org

Derivatives of this compound have been synthesized and evaluated for their COX inhibitory potential. The design of such derivatives often aims to enhance selectivity for COX-2 over COX-1, which is a strategy to reduce gastrointestinal side effects associated with the inhibition of the constitutively expressed COX-1 enzyme. nih.govnih.gov

| Derivative Type | Key Findings |

| Thiadiazole-based scaffolds | Certain derivatives have shown significant selective inhibition of COX-1 over COX-2. nih.gov |

| General Aryl Propionic Acids | The carboxylate function is critical for binding to the COX active site. orientjchem.org |

Other Enzyme Target Modulations and Proteomics Research

Beyond COX enzymes, the broader enzymatic and protein interactions of this compound derivatives are of interest. For example, some anti-inflammatory compounds also exhibit activity against lipoxygenase (LOX) enzymes, which are involved in a parallel inflammatory pathway. nih.gov

Proteomics research, which involves the large-scale study of proteins, can help to identify other potential protein targets of these compounds, offering a more comprehensive understanding of their mechanisms of action. This can reveal off-target effects or new therapeutic applications.

Anti-inflammatory Activity Research

The anti-inflammatory properties of this compound and its derivatives have been investigated using various experimental models.

In Vitro and In Vivo Models of Inflammation

In vitro studies often utilize cell cultures to assess the anti-inflammatory effects of compounds. For example, researchers may measure the inhibition of inflammatory mediator production in cells stimulated with inflammatory agents like lipopolysaccharide (LPS). researchgate.net A study on 3-benzoylpropionic acid, a related compound, demonstrated its ability to reduce the production of nitric oxide (NO), a pro-inflammatory molecule, in cell cultures. researchgate.net

In vivo models, such as the carrageenan-induced air pouch model in rodents, are used to evaluate anti-inflammatory activity in a living organism. researchgate.net In this model, the administration of 3-benzoylpropionic acid led to a significant reduction in cell migration and levels of prostaglandin E2 (PGE2) in the inflammatory exudate, indicating potent anti-inflammatory effects. researchgate.net

| Model | Compound | Key Findings |

| In Vitro (Cell Culture) | 3-Benzoylpropionic Acid | Reduced nitric oxide production. researchgate.net |

| In Vivo (Air Pouch Model) | 3-Benzoylpropionic Acid | Decreased cell migration and PGE2 levels. researchgate.net |

Cytokine Modulation Studies (e.g., IL-6, TNF-alpha)

Cytokines are small proteins that are crucial in controlling the growth and activity of other immune system cells and blood cells. Pro-inflammatory cytokines like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) play a central role in the inflammatory response. mdpi.comnih.gov The ability of a compound to modulate the production of these cytokines is a key indicator of its anti-inflammatory potential.

Research has shown that various compounds can reduce the expression of IL-6 and TNF-α. For instance, studies on other anti-inflammatory agents have demonstrated their capacity to inhibit the signaling pathways that lead to the production of these cytokines. nih.gov While specific data on this compound's direct effect on IL-6 and TNF-α is part of ongoing research, related propionic acid derivatives have been shown to downregulate inflammatory parameters, including TNF-α. nih.gov

Analgesic Properties Research

The analgesic, or pain-relieving, properties of this compound and its derivatives are closely linked to their anti-inflammatory and enzyme-inhibiting activities.

Research into the analgesic effects often employs in vivo models such as the acetic acid-induced writhing test and the formalin test in mice. researchgate.net In the writhing test, which assesses peripheral analgesic activity, 3-benzoylpropionic acid was found to significantly reduce the number of abdominal constrictions. researchgate.net The formalin test, which can distinguish between neurogenic and inflammatory pain, also showed that this compound could reduce pain behaviors in both phases of the test. researchgate.net These findings suggest that the analgesic effects are mediated through both central and peripheral mechanisms.

| Test | Compound | Key Findings |

| Acetic Acid-Induced Writhing | 3-Benzoylpropionic Acid | Reduced the number of writhes. researchgate.net |

| Formalin Test | 3-Benzoylpropionic Acid | Reduced licking time in both neurogenic and inflammatory phases. researchgate.net |

Antimicrobial Efficacy Investigations

The antimicrobial potential of this compound derivatives has been a subject of scientific inquiry, with studies exploring their activity against a range of bacterial and fungal pathogens.

Derivatives of β-aroylpropionic acids, the class to which this compound belongs, have been synthesized and evaluated for their antibacterial properties. In one study, a series of 1-(4-benzylphenyl)-3-(5-substituted-1,3,4-oxadiazol-2-yl)-1-propanones, derived from β-(4-benzylbenzoyl)propionic acid, were tested for their antibacterial action. One of the most active compounds in this series demonstrated a Minimum Inhibitory Concentration (MIC) of 25 µg/mL against Staphylococcus aureus and 50 µg/mL against Escherichia coli. nih.gov The rest of the compounds in this particular study showed moderate to inactive responses. nih.gov

Research on chlorinated derivatives of the structurally related 3-phenylpropanoic acid has also provided insights into antibacterial efficacy. One such derivative, 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid, exhibited an MIC of 16 µg/mL against E. coli. nih.gov Other derivatives in the same study showed weaker activity, with MIC values ranging from 32 to 250 μg/mL against both E. coli and S. aureus. nih.gov These findings suggest that the presence and position of the chloro substituent on the phenyl ring are important for antibacterial activity.

Table 1: Antibacterial Activity of this compound Derivatives and Related Compounds

| Compound/Derivative Class | Test Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| 1-(4-benzylphenyl)-3-(5-substituted-1,3,4-oxadiazol-2-yl)-1-propanone | Staphylococcus aureus | 25 | nih.gov |

| 1-(4-benzylphenyl)-3-(5-substituted-1,3,4-oxadiazol-2-yl)-1-propanone | Escherichia coli | 50 | nih.gov |

| 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid | Escherichia coli | 16 | nih.gov |

| Other chlorinated 3-phenylpropanoic acid derivatives | Escherichia coli, Staphylococcus aureus | 32-250 | nih.gov |

The investigation into the antifungal properties of these compounds has also yielded noteworthy results. Studies on chlorinated derivatives of 3-phenylpropanoic acid have shown activity against the fungal pathogen Candida albicans. Two diketopiperazine alkaloids isolated from the same marine actinomycete culture that produced the chlorinated phenylpropanoic acids displayed the highest antifungal activity, with an MIC of 32 µg/mL against C. albicans. nih.gov The chlorinated phenylpropanoic acid derivatives themselves showed modest effects against this fungus. nih.gov

Table 2: Antifungal Activity of Compounds Related to this compound

| Compound/Derivative Class | Test Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| Diketopiperazine alkaloids | Candida albicans | 32 | nih.gov |

| Chlorinated 3-phenylpropanoic acid derivatives | Candida albicans | Modest effect | nih.gov |

Anticancer Potential Exploration

The potential of this compound derivatives as anticancer agents is an emerging area of research. A study focusing on novel triphenyltin(IV) compounds, which incorporated propanoic acid derivatives as ligands, demonstrated significant antiproliferative activity. While the ligand precursors themselves were inactive, the resulting organotin(IV) carboxylates exhibited very good activity, with IC50 values ranging from 0.100 to 0.758 µM across human prostate (PC-3), colorectal adenocarcinoma (HT-29), breast (MCF-7), and hepatocellular (HepG2) cancer cell lines. nih.gov

Another study on Ciminalum-thiazolidinone hybrid molecules, where one derivative contained a propanoic acid moiety, identified a compound with notable antimitotic activity. This specific compound, 3-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acid, showed mean GI50 (50% growth inhibition) and TGI (total growth inhibition) values of 1.57 µM and 13.3 µM, respectively, across a panel of 60 cancer cell lines. nih.gov

Table 3: Anticancer Activity of Derivatives Related to this compound

| Compound/Derivative Class | Cell Line(s) | Activity Metric | Value (µM) | Reference |

|---|---|---|---|---|

| Triphenyltin(IV) carboxylates with propanoic acid derivative ligands | PC-3, HT-29, MCF-7, HepG2 | IC50 | 0.100 - 0.758 | nih.gov |

| 3-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acid | NCI-60 panel | GI50 (mean) | 1.57 | nih.gov |

| 3-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acid | NCI-60 panel | TGI (mean) | 13.3 | nih.gov |

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure of these compounds and their biological activity is crucial for the design of more potent and selective therapeutic agents.

Research on 3-benzoylpropionic acid derivatives has suggested that the electronic effects and the structural features of the substituents on the benzene (B151609) ring are important for their biological activity. nih.gov For the related chlorinated 3-phenylpropanoic acids, the presence of a "3,5-dichloro-4-hydroxy" moiety on the phenyl ring, along with a free terminal carboxylic acid, was found to be important for maximum antibacterial activity. nih.gov

In a series of 1,3,4-oxadiazole derivatives of β-aroylpropionic acids, the nature of the substituent on the oxadiazole ring was shown to influence antibacterial potency. nih.gov These findings highlight the significant role that modifications to the aromatic ring and other parts of the molecule play in determining the biological profile of these compounds.

Comparative Analysis with Indomethacin and other NSAIDs

Derivatives of this compound have been a subject of interest in the development of novel anti-inflammatory agents. Their performance is often benchmarked against established nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin. Research into aryl propionic acid derivatives, a class to which this compound belongs, has shown a wide spectrum of biological activities, including anti-inflammatory, analgesic, antibacterial, anticonvulsant, and anticancer effects. orientjchem.org

The primary mechanism of action for most NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins from arachidonic acid. orientjchem.org The discovery of two COX isoforms, the constitutive COX-1 responsible for gastrointestinal cytoprotection and the inducible COX-2 that mediates inflammation, has been a pivotal point in NSAID research. orientjchem.org Long-term use of non-selective NSAIDs is associated with gastrointestinal ulceration and nephrotoxicity, driving the search for more selective and safer alternatives. orientjchem.org

Studies on 3-benzoyl-propionic acid (3BPA), a related compound, have demonstrated significant anti-inflammatory and analgesic properties. In in-vivo models, 3BPA showed a marked reduction in cell migration and levels of nitric oxide (NO) and prostaglandin E2 (PGE2), key mediators of inflammation. researchgate.net These findings suggest a potent anti-inflammatory effect, comparable to or exceeding that of some established NSAIDs. researchgate.net The antinociceptive activity of 3BPA was also confirmed through reductions in writhing and licking time in formalin tests, indicating its potential as a pain reliever. researchgate.net

The structural characteristics of these propionic acid derivatives play a crucial role in their biological activity. For instance, the presence of a 4-chlorobenzoyl group can influence the molecule's ability to interact with biological targets. ajgreenchem.com The development of new derivatives often involves modifying the core structure to enhance efficacy and reduce side effects. For example, the synthesis of acyl hydrazone derivatives of 3-(4, 5-diphenyl-1, 3-oxazole-2-yl) propionic acid has yielded compounds with potent anti-inflammatory activity. orientjchem.org

Interactive Data Table: Comparative Anti-inflammatory Activity

| Compound/Drug | Primary Mechanism of Action | Key Research Findings | Reference |

| 3-Benzoyl-propionic acid (3BPA) | Inhibition of inflammatory mediators (NO, PGE2) | Reduced cell migration and levels of NO and PGE2 in vivo. Showed significant analgesic effects. | researchgate.net |

| Indomethacin | COX-1 and COX-2 inhibition | A potent, established NSAID used as a positive control in studies. | researchgate.net |

| Aryl Propionic Acid Derivatives | COX inhibition | Exhibit a broad range of biological activities including anti-inflammatory and analgesic. | orientjchem.org |

| Acyl hydrazone derivatives | Anti-inflammatory | Showed potent anti-inflammatory activity in vivo. | orientjchem.org |

Mechanism of Biological Action Research

Molecular Target Identification and Validation

The biological activity of this compound and its derivatives is intrinsically linked to their interaction with specific molecular targets. The presence of the 4-chlorobenzoyl group and the propionic acid moiety are key determinants of these interactions. cymitquimica.com Research has focused on identifying and validating these targets to elucidate the mechanism of action.

For many aryl propionic acid derivatives, the primary targets are the cyclooxygenase (COX) enzymes (COX-1 and COX-2). orientjchem.org The inhibition of these enzymes suppresses the production of prostaglandins, which are key mediators of inflammation and pain. orientjchem.org

Beyond COX, other potential targets have been investigated. For instance, some propionic acid derivatives have been shown to interact with the human EP3 prostanoid receptor. researchgate.net Additionally, research on related compounds suggests that they may influence pathways regulated by nuclear factor-kappa B (NF-κB), a key transcription factor involved in the inflammatory response. nih.govresearchgate.net

The anti-inflammatory effects of propionic acid have also been linked to the activation of G protein-coupled receptors and the subsequent downregulation of inflammatory markers. nih.gov Furthermore, studies on 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid, a structurally related compound, revealed its ability to suppress the production of pro-inflammatory mediators by blocking NF-κB, mitogen-activated protein kinases (MAPKs), and PI3K/Akt signaling pathways. researchgate.net

Protein-Ligand Interaction Analysis

The interaction between this compound derivatives and their protein targets is a critical area of research. The chlorine atom on the benzoyl ring can participate in halogen bonding and other non-covalent interactions, which can significantly influence binding affinity and specificity. nih.gov

Molecular docking studies are frequently employed to predict and analyze these interactions. For example, in the context of COX-2 inhibition, the 4-chlorobenzoyl group of a modified pinostrobin derivative was predicted to enhance its binding to the receptor. ajgreenchem.com The chloro group can increase the compound's ability to interact with specific amino acid residues within the active site of the enzyme. ajgreenchem.com

The propionic acid moiety is also crucial for binding, often forming hydrogen bonds with key residues in the target protein. In all four crystal structures of 3-[5-(chlorobenzylidene)rhodanine]propionic acid isomers, intermolecular O-H...O hydrogen bonds were observed to dominate the crystal packing. nih.gov

Influence on Cellular Processes and Biochemical Pathways

The interaction of this compound and its derivatives with their molecular targets triggers a cascade of events that influence various cellular processes and biochemical pathways.

A primary effect is the modulation of inflammatory pathways. By inhibiting COX enzymes, these compounds reduce the synthesis of prostaglandins, thereby alleviating inflammation, pain, and fever. orientjchem.org Studies on propionic acid have shown its ability to counteract inflammation in human subcutaneous adipose tissue by downregulating inflammatory parameters and macrophage markers. nih.gov

Furthermore, these compounds can influence cell signaling pathways. Research has shown that propionic acid can inhibit the lipopolysaccharide (LPS)-induced activation of the TLR4/NF-κB signaling pathway, which plays a crucial role in the inflammatory response. nih.gov It has also been observed to inhibit the activation of the NLRP3 inflammasome, a key component of the innate immune system. nih.gov

In the context of cancer research, propionic acid has been shown to induce reactive oxygen species (ROS), leading to mitochondrial dysfunction and autophagy in cervical cancer cells. nih.gov It also inhibits the NF-κB and AKT/mTOR signaling pathways, which are often dysregulated in cancer. nih.gov

Metabolic Pathways Research (e.g., in relation to fenofibrate)

Fenofibrate primarily acts by activating the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that plays a crucial role in lipid metabolism. wikipedia.orgnih.gov Activation of PPARα leads to increased lipolysis and elimination of triglyceride-rich particles from the plasma. wikipedia.org

The metabolic pathway of fenofibrate involves several steps. After hydrolysis to fenofibric acid, it can undergo carbonyl reduction to form a pharmacologically active metabolite. nih.gov Both fenofibric acid and its reduced metabolite can be conjugated with glucuronic acid to facilitate their excretion. nih.gov There are significant species differences in the metabolism and elimination of fenofibrate. In humans, the glucuronide of fenofibric acid is the predominant metabolite, and about 65% of the dose is excreted in the urine. nih.gov

The study of metabolic pathways is also crucial for understanding potential drug-drug interactions. Fenofibrate's metabolism can be affected by other drugs, and it can, in turn, influence the metabolism of other compounds. drugbank.com For example, the metabolism of certain drugs can be decreased when combined with fenofibrate. drugbank.com

The cytochrome P450 (CYP) enzyme system, particularly CYP2C9, is involved in the metabolism of many drugs, including some NSAIDs. wikipedia.org While the direct involvement of CYP2C9 in the metabolism of this compound is not extensively documented in the provided results, the structural similarities to other drugs metabolized by this enzyme suggest it as a potential area for further investigation.

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Proton (¹H) NMR Studies

Proton (¹H) NMR spectroscopy of 3-(4-Chlorobenzoyl)propionic acid allows for the identification and characterization of the different types of protons within the molecule based on their chemical environment. A typical ¹H NMR spectrum, recorded in a solvent like DMSO-d6, reveals distinct signals corresponding to the aromatic and aliphatic protons. ufz.de

The aromatic protons on the chlorophenyl ring typically appear as two distinct doublets in the downfield region of the spectrum, a consequence of their coupling to adjacent protons. The protons ortho to the electron-withdrawing carbonyl group are expected to be deshielded and resonate at a lower field compared to the protons meta to the carbonyl group.

The aliphatic portion of the molecule, the propionic acid chain, gives rise to two triplet signals. These signals correspond to the two methylene (-CH2-) groups. The methylene group adjacent to the carbonyl group (α-position) is more deshielded than the methylene group adjacent to the carboxylic acid group (β-position) due to the stronger electron-withdrawing nature of the ketone. The coupling between these two adjacent methylene groups results in the characteristic triplet splitting pattern for both signals. The acidic proton of the carboxylic acid group typically appears as a broad singlet at a very downfield chemical shift and can be exchangeable with D2O.

Table 1: ¹H NMR Spectral Data for this compound in DMSO-d6 ufz.de

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~12.2 | br s | 1H | -COOH |

| ~8.0 | d | 2H | Aromatic H (ortho to C=O) |

| ~7.6 | d | 2H | Aromatic H (meta to C=O) |

| ~3.2 | t | 2H | -COCH₂- |

| ~2.7 | t | 2H | -CH₂COOH |

Note: Chemical shifts are approximate and can vary slightly based on solvent and concentration. 'br s' denotes a broad singlet, 'd' a doublet, and 't' a triplet.

Carbon-13 (¹³C) NMR Studies

The spectrum would be expected to show ten distinct signals, corresponding to the ten carbon atoms in the molecule. The carbonyl carbons of the ketone and the carboxylic acid would have the most downfield shifts, typically above 170 ppm, with the carboxylic acid carbon usually being slightly more downfield.

The aromatic carbons would appear in the range of approximately 128-140 ppm. The carbon atom bonded to the chlorine (ipso-carbon) and the carbon atom bonded to the carbonyl group would have distinct shifts influenced by these substituents. The other two types of aromatic carbons would also show separate signals.

The two methylene carbons in the propionic acid chain would have upfield shifts, generally in the range of 28-35 ppm, with the carbon adjacent to the ketone carbonyl being more deshielded.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Predicted Chemical Shift Range (ppm) |

| Ketone Carbonyl (-C =O) | 195 - 205 |

| Carboxylic Acid Carbonyl (-C OOH) | 170 - 180 |

| Aromatic C-Cl | 135 - 140 |

| Aromatic C-C=O | 134 - 139 |

| Aromatic C-H (ortho to Cl) | 128 - 132 |

| Aromatic C-H (meta to Cl) | 129 - 133 |

| Methylene (-C H₂C=O) | 30 - 40 |

| Methylene (-C H₂COOH) | 25 - 35 |

Multi-dimensional NMR Techniques (e.g., COSY, NOESY, HETCOR)

While one-dimensional NMR is often sufficient for the structural elucidation of a molecule like this compound, multi-dimensional NMR techniques can provide further confirmation and more detailed structural insights.

COSY (Correlation Spectroscopy) : A ¹H-¹H COSY experiment would definitively establish the coupling relationships between protons. chemicalbook.comnih.gov It would show a cross-peak between the two methylene triplets of the propionic acid chain, confirming their adjacency. It would also show correlation between the coupled aromatic protons, confirming their positions on the benzene (B151609) ring relative to each other.

HETCOR (Heteronuclear Correlation) : A ¹H-¹³C HETCOR (or more modern versions like HSQC and HMBC) experiment establishes correlations between protons and the carbon atoms to which they are directly attached (one-bond correlation) or to which they are coupled over multiple bonds. chemicalbook.comnih.gov An HSQC spectrum would unambiguously assign each proton signal to its corresponding carbon signal. An HMBC (Heteronuclear Multiple Bond Correlation) spectrum would show correlations over two or three bonds, which would be crucial in confirming the connection of the propionic acid chain to the benzoyl group. For instance, it would show a correlation from the protons of the methylene group adjacent to the ketone to the ketone carbonyl carbon and to the quaternary aromatic carbon of the benzoyl group.

Mass Spectrometry for Molecular Characterization

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. The calculated monoisotopic mass of this compound (C₁₀H₉ClO₃) is 212.02402 Da. Experimental determination of the exact mass to within a few parts per million (ppm) of this theoretical value provides strong evidence for the compound's elemental composition.

Table 3: Exact Mass Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₀H₉ClO₃ |

| Monoisotopic Mass (Calculated) | 212.02402 Da |

Fragmentation Pattern Analysis

In electron ionization mass spectrometry (EI-MS), the molecule is ionized and fragmented. The resulting fragmentation pattern is a unique fingerprint that can be used for structural elucidation. The major fragments observed for this compound are a result of the cleavage of the most labile bonds.

The most characteristic fragmentation involves the cleavage of the bond between the carbonyl group and the phenyl ring, leading to the formation of the 4-chlorobenzoyl cation. The presence of chlorine is indicated by a characteristic isotopic pattern for any chlorine-containing fragment (a ratio of approximately 3:1 for the M and M+2 peaks).

Key fragmentation pathways include:

Formation of the 4-chlorobenzoyl cation: Cleavage of the C-C bond between the ketone and the adjacent methylene group results in the highly stable 4-chlorobenzoyl cation.

Loss of water: The molecular ion can lose a molecule of water (18 Da).

Loss of the carboxyl group: Cleavage can result in the loss of the -COOH group (45 Da).

McLafferty rearrangement: The molecular ion can undergo a McLafferty rearrangement, a characteristic fragmentation of ketones, leading to the elimination of a neutral alkene molecule.

Table 4: Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion |

| 139/141 | [Cl-C₆H₄-C≡O]⁺ (4-chlorobenzoyl cation) |

| 111/113 | [Cl-C₆H₄]⁺ (chlorophenyl cation) |

| 75 | [C₆H₃]⁺ |

Vibrational Spectroscopy in Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is indispensable for identifying the functional groups present within a molecule.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Different functional groups absorb at characteristic frequencies, making the IR spectrum a molecular fingerprint. maricopa.edu The spectrum of this compound displays several key absorption bands that confirm its structure. nih.gov

The most notable feature is an extremely broad absorption band spanning from approximately 2500 to 3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. libretexts.orgdocbrown.info Overlapping with this broad feature are the sharper C-H stretching vibrations from the aromatic ring and the aliphatic chain, typically found between 2850 and 3100 cm⁻¹. libretexts.org

The compound possesses two carbonyl groups, which give rise to strong, sharp absorptions. The C=O stretch of the aryl ketone is typically observed around 1680 cm⁻¹, while the C=O stretch of the carboxylic acid appears at a slightly higher wavenumber, around 1700-1725 cm⁻¹. maricopa.edulibretexts.org These two peaks may be so close as to appear as a single, slightly broadened peak. Other significant absorptions include C=C stretching vibrations from the aromatic ring in the 1400-1600 cm⁻¹ range and a strong C-O stretching vibration between 1210 and 1320 cm⁻¹. nih.gov

Table 2: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Intensity |

|---|---|---|---|

| 2500–3300 | O–H stretch | Carboxylic Acid | Strong, Very Broad |

| ~3000–3100 | C–H stretch | Aromatic | Medium |

| ~2850–2960 | C–H stretch | Aliphatic | Medium |

| ~1700–1725 | C=O stretch | Carboxylic Acid | Strong |

| ~1680 | C=O stretch | Ketone | Strong |

| ~1600, ~1475 | C=C stretch | Aromatic Ring | Medium-Strong |

Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light. While IR spectroscopy is sensitive to changes in dipole moment, Raman spectroscopy is sensitive to changes in polarizability. Therefore, symmetrical, non-polar bonds often produce strong signals in Raman spectra, whereas they may be weak or absent in IR spectra. nih.gov

For this compound, the aromatic ring vibrations, particularly the ring "breathing" modes around 1000 cm⁻¹ and 1600 cm⁻¹, are expected to be prominent in the Raman spectrum. The C=O stretching vibrations of both the ketone and carboxylic acid groups are also Raman active. In contrast to its intense, broad appearance in the IR spectrum, the O-H stretching vibration is typically a very weak signal in Raman spectra. The FT-Raman spectrum of the compound has been recorded, confirming its structural features. nih.govchemicalbook.com

Table 3: Key Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Bond Vibration | Functional Group | Intensity |

|---|---|---|---|

| ~1700 | C=O stretch | Carboxylic Acid/Ketone | Medium |

| ~1600 | C=C stretch | Aromatic Ring | Strong |

X-ray Diffraction Studies for Solid-State Structure Determination

Single-crystal X-ray diffraction (SC-XRD) is the most definitive method for determining the precise three-dimensional arrangement of atoms and molecules in a solid-state crystalline lattice. mdpi.com This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions.

While specific crystal structure data for this compound is not publicly available, analysis of its close analog, 3-benzoylpropionic acid, provides significant insight. ias.ac.in The crystal structure of 3-benzoylpropionic acid revealed that the molecules are linked into centrosymmetric dimers through strong O-H···O hydrogen bonds between their carboxylic acid groups, with an O···O distance of 2.76 Å. ias.ac.in It is highly probable that this compound adopts a similar hydrogen-bonded dimer motif in the solid state. An SC-XRD analysis would definitively confirm this packing arrangement and provide precise details about the conformation of the propionic acid chain relative to the chlorobenzoyl group.

Chromatographic Separations and Purity Assessment

Chromatographic methods are essential for separating components of a mixture and assessing the purity of a compound.

Thin Layer Chromatography (TLC) is a simple, rapid, and versatile technique used to separate compounds based on their differential partitioning between a stationary phase (a thin layer of adsorbent on a plate) and a mobile phase (a solvent eluent). libretexts.org It is commonly used to monitor the progress of reactions and assess the purity of a sample.

For a polar molecule like this compound, a polar adsorbent such as silica gel is an appropriate stationary phase. utexas.edu The mobile phase would typically be a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate). researchgate.net Due to the acidic nature of the carboxylic acid group, which can cause undesirable streaking or "tailing" on the silica plate, a small amount of a modifying acid like acetic or formic acid is often added to the eluent to ensure a compact, well-defined spot. researchgate.net

Because the compound contains a chromophore (the chlorobenzoyl group), it is UV-active and can be easily visualized by placing the developed TLC plate under a UV lamp (typically at 254 nm). libretexts.org The position of the spot is quantified by its Retention Factor (Rƒ), calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. An impure sample would typically show multiple spots on the developed plate.

Table 4: Hypothetical TLC Analysis of this compound

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F₂₅₄ |

| Mobile Phase | Hexane:Ethyl Acetate:Acetic Acid (e.g., 6:4:0.1 v/v/v) |

| Visualization | UV light at 254 nm |

| Expected Rƒ of Pure Sample | A single spot at a specific Rƒ value (e.g., 0.45) |

| Observation for Impure Sample | A primary spot at Rƒ ~0.45 plus one or more additional spots at different Rƒ values |

Column Chromatography for Purification

Column chromatography is a crucial technique for the purification of this compound, particularly after its synthesis, to remove unreacted starting materials, by-products, and other impurities. The principle of this method relies on the differential partitioning of the compound between a stationary phase and a mobile phase.

For the purification of this compound, a common stationary phase is silica gel (SiO₂), which is polar. The selection of the mobile phase, or eluent, is critical for achieving effective separation. A gradient of solvents with increasing polarity is typically used. The process would generally start with a non-polar solvent, such as hexane, and gradually introduce a more polar solvent, like ethyl acetate. The this compound, being a moderately polar molecule due to the carboxylic acid and ketone functional groups, will travel up the column at a rate dependent on the solvent polarity. Less polar impurities will elute first, followed by the desired compound. Highly polar impurities will be retained on the silica gel for longer.

An analogous and more advanced method, High-Performance Liquid Chromatography (HPLC), can also be used for both analysis and preparative separation. For instance, this compound can be effectively separated using a reverse-phase (RP) HPLC method. sielc.com In this case, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase. A typical mobile phase for this separation could be a mixture of acetonitrile, water, and an acid modifier like phosphoric acid or formic acid to ensure the carboxylic acid group remains protonated. sielc.com This method is scalable and can be adapted for the isolation of impurities in preparative separation. sielc.com

The fractions collected from the column are typically analyzed by Thin-Layer Chromatography (TLC) to identify those containing the pure compound. Fractions with similar purity are then combined, and the solvent is removed to yield the purified this compound.

Elemental Microanalysis